3-(6-Oxo-1,6-dihydropyrimidin-2-yl)phenylfluoranesulfonate
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Overview
Description
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl fluoranesulfonate is an organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF, which offers a green and efficient approach .
Industrial Production Methods
the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The fluoranesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various dihydropyrimidine derivatives, sulfonic acids, and substituted phenyl derivatives .
Scientific Research Applications
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl fluoranesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzanilides: These compounds contain an anilide group with a benzene ring and share similar structural features.
Dihydropyrimidinones: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl fluoranesulfonate is unique due to its fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to other dihydropyrimidinones .
Properties
Molecular Formula |
C10H7FN2O4S |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)-6-oxo-1H-pyrimidine |
InChI |
InChI=1S/C10H7FN2O4S/c11-18(15,16)17-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14) |
InChI Key |
ZNCDWSKSVKBGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
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